molecular formula C35H56NaO10P B12766704 L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt CAS No. 132746-07-7

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt

Cat. No.: B12766704
CAS No.: 132746-07-7
M. Wt: 690.8 g/mol
InChI Key: AQQGYEAWUQFACP-IJBXYWOFSA-M
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Description

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt is a compound that combines the properties of both L-ascorbic acid (vitamin C) and DL-alpha-tocopherol (vitamin E). This compound is known for its antioxidant properties and is used in various fields such as food, cosmetics, medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves the esterification of L-ascorbic acid with DL-alpha-tocopherol in the presence of phosphoric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired diester .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product. The yield and purity of the compound are critical factors in its industrial production .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the L-ascorbic acid moiety can lead to the formation of dehydroascorbic acid .

Scientific Research Applications

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves its antioxidant properties. The L-ascorbic acid part of the molecule acts as a reducing agent, donating electrons to neutralize free radicals. The DL-alpha-tocopherol part of the molecule also contributes to its antioxidant activity by scavenging free radicals and protecting cell membranes from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic acid: Known for its antioxidant properties and used in various applications similar to L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt.

    DL-alpha-tocopherol: Another antioxidant compound with similar applications.

    L-Ascorbic acid 2-phosphate: A derivative of L-ascorbic acid with enhanced stability.

Uniqueness

This compound is unique because it combines the properties of both L-ascorbic acid and DL-alpha-tocopherol, providing enhanced antioxidant activity and stability compared to its individual components .

Properties

CAS No.

132746-07-7

Molecular Formula

C35H56NaO10P

Molecular Weight

690.8 g/mol

IUPAC Name

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-[hydroxy-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]phosphoryl]oxy-5-oxo-2H-furan-3-olate

InChI

InChI=1S/C35H57O10P.Na/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22?,23?,28-,32+,35?;/m0./s1

InChI Key

AQQGYEAWUQFACP-IJBXYWOFSA-M

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C([C@H](OC3=O)[C@H](CO)O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C(OC3=O)C(CO)O)[O-])C.[Na+]

Origin of Product

United States

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